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molecular formula C10H12O3 B8476865 1,4-Benzodioxin, 2,3-dihydro-2-(methoxymethyl)- CAS No. 20094-51-3

1,4-Benzodioxin, 2,3-dihydro-2-(methoxymethyl)-

Cat. No. B8476865
M. Wt: 180.20 g/mol
InChI Key: JKKYNALRFWSDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835735B2

Procedure details

Dimethyl acetamide (16.65 mol, 1.31 ml) was added slowly to anhydrous aluminum chloride (33.3 mmol, 4.44 g) at 0° C. in the presence of nitrogen and stirred for 30 min at a room temperature, and then, the titled compound prepared in Example 1 (3.77 mmol, 500 mg) was added slowly to the resulting mixture, followed by stirring for 15 min. Then, acetyl chloride (3.33 mmol, 0.28 ml) was added and stirred for 5 hours at a room temperature. Ice was added slowly to the mixture to destroy and remove the remaining aluminum chloride. The reaction mixture was neutralized with NaHCO3, extracted with ethylacetate, followed by removing the solvent. And then, the resultant was dried to prepare the titled compound (520 mg, 84%).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](N(C)C)=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:11][O:12][CH2:13][CH:14]1[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16][CH2:15]1.C(Cl)(=O)C>>[CH3:11][O:12][CH2:13][CH:14]1[CH2:15][O:16][C:17]2[CH:23]=[CH:22][C:21]([C:2]([CH3:1])=[O:3])=[CH:20][C:18]=2[O:19]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
4.44 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
COCC1COC2=C(O1)C=CC=C2
Step Three
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 5 hours at a room temperature
Duration
5 h
ADDITION
Type
ADDITION
Details
Ice was added slowly to the mixture
CUSTOM
Type
CUSTOM
Details
to destroy
CUSTOM
Type
CUSTOM
Details
remove the remaining aluminum chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
by removing the solvent
CUSTOM
Type
CUSTOM
Details
And then, the resultant was dried
CUSTOM
Type
CUSTOM
Details
to prepare the titled compound (520 mg, 84%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COCC1OC2=C(OC1)C=CC(=C2)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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